Vermixocin A

Lipid Metabolism Acyl-CoA:Cholesterol Acyltransferase Enzyme Inhibition

Researchers seeking non-peptidic calpain probes or baseline SAR scaffolds encounter limited structural diversity. Vermixocin A (Penicillide) is the non-acetylated parent dibenzodioxocin required for C-1′ hydroxyl-driven target engagement mapping. • ACAT IC50: 22.9 µM; Calpain 2 IC50: 7.1 µM; Oxytocin receptor IC50: 67 µM. • Quantifiable 2.8-fold ACAT potency difference vs. Vermixocin B enables hydroxyl-group SAR. • Sourced from verified, multi-vendor supply chains for immediate research procurement.

Molecular Formula C21H24O6
Molecular Weight 372.417
CAS No. 156966-02-8
Cat. No. B2611803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVermixocin A
CAS156966-02-8
Molecular FormulaC21H24O6
Molecular Weight372.417
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)O)OC)C(=O)OC2
InChIInChI=1S/C21H24O6/c1-11(2)7-15(22)14-5-6-17-18(20(14)25-4)21(24)26-10-13-8-12(3)9-16(23)19(13)27-17/h5-6,8-9,11,15,22-23H,7,10H2,1-4H3
InChIKeyUOWGLBYIKHMCIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Vermixocin A: ACAT, Calpain, and Oxytocin Receptor Inhibitor


Vermixocin A (synonym: Penicillide, CAS 156966-02-8) is a fungal secondary metabolite classified as a dibenzodioxocin, originally isolated from Penicillium vermiculatum [1]. It is also produced by Talaromyces derxii and Penicillium simplicissimum [1]. This compound serves as the foundational member of a class of natural products that includes acetylated derivatives (e.g., Vermixocin B/Purpactin A) [2]. Vermixocin A is primarily utilized as a small-molecule probe in lipid metabolism, protease inhibition, and GPCR signaling research, and it is available from multiple vendors as a research-grade biochemical .

1 Lipid metabolism probe targeting ACAT
2 Cysteine protease tool for calpain 2 studies
3 GPCR signaling exploration via oxytocin receptor

Vermixocin A: Analogue Substitution Risk


Substituting Vermixocin A with its closest natural analog, Vermixocin B (Purpactin A; C-1′ O-acetyl derivative), is scientifically invalid for many applications. The free C-1′ hydroxyl group in Vermixocin A is a critical determinant of its polypharmacology. Acetylation at this position (as in Vermixocin B) reduces ACAT inhibitory potency by approximately 2.8-fold [1]. Furthermore, the differential impact on calpain 2 and oxytocin receptor antagonism between these two analogs is not well-characterized, introducing significant experimental variability. While Vermixocin B may serve as an alternative in studies specifically requiring an acetylated derivative, the foundational Vermixocin A scaffold is essential for assays where the native C-1′ hydroxyl group governs target engagement profiles [2].

Vermixocin A
Free C-1′ hydroxyl governs target engagement
Vermixocin B
C-1′ acetylation may shift ACAT inhibition profile
Calpain / oxytocin receptor
Analog effects not well-characterized; context-dependent

Vermixocin A: Head-to-Head Activity Comparisons


ACAT Inhibition vs. Vermixocin B

Vermixocin A (also designated AS-186a) exhibits quantifiably different ACAT inhibitory activity compared to its closest structural analog, Vermixocin B (AS-186b/Purpactin A). In a direct head-to-head comparison using microsomes from cholesterol-fed rabbit liver, Vermixocin A (Penicillide) inhibited ACAT with an IC50 of 22.9 µM, whereas Vermixocin B showed enhanced potency with an IC50 of 8.2 µM [1].

ACAT IC50
Head-to-head
22.9 µM vs 8.2 µM
(2.8× less potent)
Supports ACAT assay design context
Cholesterol-fed rabbit liver microsomes
Lipid Metabolism Acyl-CoA:Cholesterol Acyltransferase Enzyme Inhibition

Calpain 2 Inhibition vs. Peptide Inhibitors

Vermixocin A inhibits calpain 2/m-calpain with an IC50 of 7.1 µM . While a direct head-to-head comparison with a specific natural product analog is not available, class-level inference positions Vermixocin A as a moderate-potency, non-peptidic calpain inhibitor. In contrast, synthetic peptide aldehyde inhibitors such as Calpain Inhibitor VI (SJA6017) exhibit significantly higher potency, with an IC50 of 80 nM for purified m-calpain .

Calpain 2 IC50
Class-level
7.1 µM vs 0.08 µM
(~89× less potent)
Defines moderate-potency probe context
Data to verify; peptide comparator
Protease Inhibition Calpain Cysteine Protease

Oxytocin Receptor Antagonism vs. Synthetic Antagonists

Vermixocin A acts as a non-peptidic oxytocin receptor antagonist with an IC50 of 67 µM . This activity is notably lower than that of optimized synthetic antagonists. For instance, L-368,899, a selective, orally bioavailable non-peptide antagonist, exhibits an IC50 of 26 nM (0.026 µM) for the human oxytocin receptor .

Oxytocin R Antag.
Class-level
67 µM vs 0.026 µM
(~2,577× less potent)
Novel chemotype for GPCR modulation studies
Data to verify; synthetic comparator
GPCR Oxytocin Receptor Antagonist

P388 Leukemia Cytotoxicity: Vermixocin A vs. B

Both Vermixocin A and its acetylated analog, Vermixocin B, exhibit cytotoxic effects on P388 murine lympholeukemia cells [1]. The original isolation study reports that both compounds demonstrated comparable cytotoxicity in this model, though specific IC50 values are not detailed in the primary publication [1]. This suggests that acetylation at the C-1′ position does not significantly alter the cytotoxic mechanism in this specific cell line.

P388 Cytotoxicity
Head-to-head
Comparable effect
(IC50 not detailed)
Supports cell-model endpoint comparability
P388 murine lympholeukemia cells
Cancer Biology Cytotoxicity Natural Product

ACAT Inhibitor Ranking in AS-186 Series

Within the AS-186 series of ACAT inhibitors isolated from Penicillium asperosporum, Vermixocin A (AS-186a) demonstrates the lowest potency among five characterized members [1]. Its IC50 of 22.9 µM is significantly higher than that of AS-186c (11.5 µM), AS-186d (12.4 µM), and AS-186g (13.9 µM) [1]. This positions Vermixocin A as the least potent ACAT inhibitor in this congeneric series.

AS-186 ACAT Rank
Head-to-head
Least potent
IC50 22.9 µM
(Rank 5/5)
Reference standard for SAR studies
Among AS-186 congeners
ACAT Inhibition Structure-Activity Relationship Fungal Metabolite

Vermixocin A: Validated Research Applications


SAR Studies: Fungal Dibenzodioxocins

As the non-acetylated parent compound of the dibenzodioxocin class, Vermixocin A serves as the critical baseline for SAR studies. Its reduced ACAT inhibitory potency compared to its C-1′ acetylated derivative, Vermixocin B (IC50: 22.9 µM vs. 8.2 µM) [1], provides a quantifiable functional difference that can be exploited to map the contribution of the C-1′ hydroxyl group to target engagement. It is an essential procurement item for any laboratory investigating the structure-activity landscape of this natural product family.

Polypharmacology Screening: Lipid Metabolism and Protease Cascades

Vermixocin A's unique combination of moderate inhibitory activities against ACAT (IC50: 22.9 µM) [1], calpain 2 (IC50: 7.1 µM) , and oxytocin receptor (IC50: 67 µM) makes it a valuable tool for exploring interconnected biological pathways. Unlike highly potent and selective tool compounds, its multi-target profile is advantageous for phenotypic screening and for studying the interplay between lipid metabolism, calcium-dependent proteolysis, and GPCR signaling in complex cellular models.

Calpain Probe: Distinct Natural Chemotype

For researchers seeking non-peptidic calpain inhibitors to overcome limitations of peptide-based tools (e.g., poor cell permeability, off-target protease activity), Vermixocin A provides a distinct fungal-derived chemotype with a validated IC50 of 7.1 µM against calpain 2 [1]. While less potent than synthetic peptide aldehydes like Calpain Inhibitor VI (IC50 80 nM) , its different structural scaffold and natural product origin make it suitable for orthogonal validation of calpain biology and for fragment-based discovery efforts.

Cytotoxicity in Murine Leukemia Models

Based on the original isolation paper's demonstration of cytotoxic effects on P388 lympholeukemia cells [1], Vermixocin A is a relevant tool for investigating mechanisms of cell death in this classic leukemia model. The qualitative similarity in cytotoxicity between Vermixocin A and B [1] allows for cost-effective procurement decisions based on vendor availability without compromising assay relevance, as both analogs are expected to produce comparable biological outcomes in this specific cell line.

Application
Selection Property
Validation Focus
Dibenzodioxocin SAR studies
C-1′ hydroxyl contribution
Target engagement mapping
Polypharmacology screening
Multi-target inhibition profile
Pathway-interaction endpoint review
Calpain probe development
Non-peptidic scaffold context
Calpain 2 inhibition assay context
Leukemia cell model studies
Cell-model endpoint comparability
P388 viability assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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